2,6-Dibromo-4-(trifluoromethyl)aniline
Overview
Description
2,6-Dibromo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Br2F3N and a molecular weight of 318.917 g/mol . It is characterized by the presence of amino, bromine, and trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline typically involves the bromination of 4-Aminobenzotrifluoride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: 4-Aminobenzotrifluoride is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2,6-Dibromo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-4-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
2,6-Dibromo-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Amino-3,5-dichlorobenzotrifluoride: Similar structure but with chlorine atoms instead of bromine.
4-Amino-3,5-difluorobenzotrifluoride: Similar structure but with fluorine atoms instead of bromine.
4-Amino-3,5-diiodobenzotrifluoride: Similar structure but with iodine atoms instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of bromine atoms .
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMEHXBOXHXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222988 | |
Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-19-4 | |
Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromo-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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